LogP Differentiation: Target Compound vs. Modafinil vs. CE-123 — Impact on Passive Membrane Permeability and CNS Distribution
The target compound exhibits a computed XLogP3-AA of 2.3 [1], which is substantially higher than modafinil (XLogP3-AA ~0.7) [2] and distinct from the thiazole-based analog CE-123 (predicted LogP approximately 2.5–3.0 based on its benzhydryl sulfinyl thiazole scaffold) [3]. Within the modafinil analog landscape, a LogP between ~2.0 and ~3.0 has been associated with improved CNS penetration while maintaining aqueous solubility suitable for formulation [4]. The intermediate lipophilicity of the target compound positions it in a range potentially favorable for passive BBB transit without the excessive plasma protein binding often observed with highly lipophilic analogs.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | Modafinil: XLogP3-AA = 0.7; CE-123: predicted LogP ~2.5–3.0 |
| Quantified Difference | ΔLogP = +1.6 vs. modafinil; approximately 0.2–0.7 log units lower than CE-123 |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target and modafinil; CE-123 estimate from literature structural analogs |
Why This Matters
Lipophilicity is a primary determinant of CNS penetration and nonspecific tissue binding; a LogP difference of 1.6 units vs. modafinil predicts approximately 40-fold difference in theoretical octanol–water partitioning, directly influencing in vivo brain exposure.
- [1] PubChem Compound Summary for CID 43489859, [2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl](ethyl)amine. XLogP3-AA = 2.3 (computed). Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 4236, Modafinil. XLogP3-AA = 0.7 (computed). Accessed May 2026. View Source
- [3] NCATS Inxight Drugs — CE-123, (S)-. Structural data; LogP estimation from benzhydryl sulfinyl thiazole scaffold. Accessed May 2026. View Source
- [4] Kalaba, P., et al. Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors. J. Med. Chem. 2017, 60, 9330–9348. Structure–activity relationships linking LogP to DAT affinity and selectivity. View Source
